molecular formula C14H7F6NO3 B13430816 1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-5-methyl-2-nitrobenzene

1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-5-methyl-2-nitrobenzene

Cat. No.: B13430816
M. Wt: 351.20 g/mol
InChI Key: KFCFIGUUMWGHAH-UHFFFAOYSA-N
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Description

1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-5-methyl-2-nitrobenzene is a complex organic compound characterized by the presence of multiple fluorine atoms and a nitro group This compound is notable for its unique structural features, which include a trifluoromethyl group and multiple fluorine substitutions on the aromatic ring

Preparation Methods

The synthesis of 1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-5-methyl-2-nitrobenzene typically involves several steps, including the introduction of fluorine atoms and the formation of the nitro group. One common method involves the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms into the aromatic ring. The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid. Industrial production methods may involve optimized reaction conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-5-methyl-2-nitrobenzene can undergo various chemical reactions, including:

Scientific Research Applications

1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-5-methyl-2-nitrobenzene has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.

    Biology: Its unique structural features make it a valuable tool in studying the effects of fluorine substitution on biological activity and molecular interactions.

    Medicine: The compound’s potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs with improved metabolic stability and bioavailability.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties .

Mechanism of Action

The mechanism of action of 1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-5-methyl-2-nitrobenzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, potentially leading to inhibition or modulation of their activity. The nitro group may also play a role in the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-5-methyl-2-nitrobenzene can be compared with other fluorinated aromatic compounds, such as:

Properties

Molecular Formula

C14H7F6NO3

Molecular Weight

351.20 g/mol

IUPAC Name

1-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-5-methyl-2-nitrobenzene

InChI

InChI=1S/C14H7F6NO3/c1-6-2-12(11(21(22)23)5-8(6)15)24-13-9(16)3-7(4-10(13)17)14(18,19)20/h2-5H,1H3

InChI Key

KFCFIGUUMWGHAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)[N+](=O)[O-])OC2=C(C=C(C=C2F)C(F)(F)F)F

Origin of Product

United States

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